molecular formula C8H12N2O B581654 2-Butylpyrazole-3-carbaldehyde CAS No. 1345472-13-0

2-Butylpyrazole-3-carbaldehyde

Cat. No. B581654
M. Wt: 152.197
InChI Key: ASHIUVHKQZMLDQ-UHFFFAOYSA-N
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Description

“2-Butylpyrazole-3-carbaldehyde” is a chemical compound with the CAS Number: 1345472-13-0 and a linear formula of C8H12N2O . Its IUPAC name is 1-butyl-1H-pyrazole-5-carbaldehyde . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-Butylpyrazole-3-carbaldehyde” consists of a pyrazole ring attached to a butyl group and a carbaldehyde group . The InChI code for this compound is 1S/C8H12N2O/c1-2-3-6-10-8(7-11)4-5-9-10/h4-5,7H,2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

“2-Butylpyrazole-3-carbaldehyde” has a molecular weight of 152.2 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Synthesis and Biological Activities

A pivotal area of application for derivatives of pyrazole carbaldehydes, including compounds structurally related to 2-Butylpyrazole-3-carbaldehyde, is in the synthesis of new heterocycles. These compounds have been evaluated for their antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. For instance, derivatives of thiophenylpyrazole have been synthesized and shown to exhibit significant biological activities, demonstrating the potential of pyrazole carbaldehydes in developing new therapeutic agents (Abdel-Wahab et al., 2012).

Advancements in Heterocyclic Chemistry

Pyrazole carbaldehydes serve as key intermediates in the synthesis of complex heterocyclic structures. For example, the use of N-BOC-4-aminopyrazole-5-carbaldehydes in the Friendländer synthesis has enabled the construction of pyrazolo[4,3-b]pyridines, highlighting the versatility of pyrazole carbaldehydes in organic synthesis (Yakovenko et al., 2019).

Application in Ionic Liquid Reactions

The reactivity of pyrazole-based carbaldehydes in condensation reactions has been explored in green chemistry, particularly in reactions carried out in ionic liquids. This approach not only improves the yield of the desired products but also aligns with the principles of sustainable chemistry, showcasing the role of these compounds in developing environmentally friendly synthetic methodologies (Hangarge et al., 2002).

Construction of Fused Ring Heterocycles

Another significant application of pyrazole-3-carbaldehyde derivatives is in the synthesis of fused ring heterocycles, which are of interest due to their biological activities. Methods involving intramolecular 1,3-dipolar cycloaddition reactions have been employed to construct biologically active fused heterocycles, demonstrating the compound's utility in creating pharmacologically relevant structures (Gaonkar & Rai, 2010).

Molecular Structure Studies

Studies on the molecular structure of pyrazole derivatives, including those related to 2-Butylpyrazole-3-carbaldehyde, have contributed to a deeper understanding of the buttressing effect of substituents on pyrazole rings. Such insights are crucial for designing compounds with desired physical and chemical properties (Trofimenko et al., 2001).

properties

IUPAC Name

2-butylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-3-6-10-8(7-11)4-5-9-10/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHIUVHKQZMLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718444
Record name 1-Butyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylpyrazole-3-carbaldehyde

CAS RN

1345472-13-0
Record name 1-Butyl-1H-pyrazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345472-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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